molecular formula C16H12FN3O3S B3001847 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 1020048-57-0

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No. B3001847
CAS RN: 1020048-57-0
M. Wt: 345.35
InChI Key: ZSLKFEYXJOTRMO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12FN3O3S and its molecular weight is 345.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibithistone deacetylase 3 (HDAC3) , a crucial enzyme involved in gene expression and cell cycle progression.

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting the function of the enzyme. This inhibition could lead to changes in gene expression and cell cycle progression .

Biochemical Pathways

The inhibition of HDAC3 can affect several biochemical pathways. HDAC3 is involved in the removal of acetyl groups from histones, which can lead to the condensation of chromatin and repression of gene transcription. Therefore, the inhibition of HDAC3 can lead to increased gene expression .

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution within the body.

Result of Action

The inhibition of HDAC3 by this compound could lead to changes in gene expression, potentially affecting cell cycle progression and other cellular processes. This could result in various molecular and cellular effects, depending on the specific genes affected .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility could be affected by the pH of its environment, potentially influencing its absorption and distribution within the body

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-10-3-5-11(6-4-10)20-15(12-8-24(22)9-13(12)19-20)18-16(21)14-2-1-7-23-14/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLKFEYXJOTRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333149
Record name N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085692
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1020048-57-0
Record name N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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